molecular formula C14H12O2 B13758013 4-BENZYLOXYBENZALDEHYDE-alpha-D1

4-BENZYLOXYBENZALDEHYDE-alpha-D1

Cat. No.: B13758013
M. Wt: 213.25 g/mol
InChI Key: ZVTWZSXLLMNMQC-MMIHMFRQSA-N
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Description

4-BENZYLOXYBENZALDEHYDE-alpha-D1 is a chemical compound with the molecular formula C14H11DO2 and a molecular weight of 213.25 . It is a derivative of benzaldehyde, where the benzene ring is substituted with a benzyloxy group at the para position. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BENZYLOXYBENZALDEHYDE-alpha-D1 typically involves the reaction of benzaldehyde with benzyl alcohol in the presence of a catalyst. The reaction conditions often include the use of an acid catalyst, such as hydrochloric acid or sulfuric acid, and heating the mixture to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods could include continuous flow reactors and the use of more robust catalysts to increase yield and reduce production time.

Chemical Reactions Analysis

Types of Reactions

4-BENZYLOXYBENZALDEHYDE-alpha-D1 can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-BENZYLOXYBENZALDEHYDE-alpha-D1 has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 4-BENZYLOXYBENZALDEHYDE-alpha-D1 involves its interaction with various molecular targets. It can act as an electrophile in chemical reactions, facilitating the formation of new chemical bonds. In biological systems, it may interact with enzymes and receptors, influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-Benzyloxybenzyl chloride
  • 4-(Difluoromethoxy)benzaldehyde
  • 4-(Methylthio)benzaldehyde

Uniqueness

4-BENZYLOXYBENZALDEHYDE-alpha-D1 is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various synthetic applications and research studies .

Properties

Molecular Formula

C14H12O2

Molecular Weight

213.25 g/mol

IUPAC Name

deuterio-(4-phenylmethoxyphenyl)methanone

InChI

InChI=1S/C14H12O2/c15-10-12-6-8-14(9-7-12)16-11-13-4-2-1-3-5-13/h1-10H,11H2/i10D

InChI Key

ZVTWZSXLLMNMQC-MMIHMFRQSA-N

Isomeric SMILES

[2H]C(=O)C1=CC=C(C=C1)OCC2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C=O

Origin of Product

United States

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